Acemannan

描述

乙酰甘露聚糖是一种D-异构体粘多糖 ,存在于芦荟 植物的内叶凝胶中。 这种化合物具有多种潜在的健康益处,包括免疫刺激、抗病毒特性,以及对伤口愈合和胃肠道健康的支持 .

准备方法

合成路线:: 乙酰甘露聚糖的合成涉及甘露糖乙酸酯单体之间的糖苷键形成 。 这些单体通过β-1,4-糖苷键 连接 . 具体的合成路线和反应条件没有得到广泛的记录。

工业生产:: 乙酰甘露聚糖主要从芦荟叶中提取。工业生产过程通常包括纯化 内叶凝胶以分离乙酰甘露聚糖。关于大规模生产方法的细节仍然是专有的。

化学反应分析

Structural Characteristics and Analysis

Acemannan's structure is commonly analyzed using several methods :

- High Performance Liquid Chromatography (HPLC): Used to determine the molecular weight and homogeneity of this compound .

- Ultraviolet (UV) Spectroscopy: Employed in structural analysis .

- Infrared (IR) Spectroscopy: Used for detecting functional groups .

- Gas Chromatography (GC) and Mass Spectrometry (MS): Used to analyze the composition of monosaccharides after hydrolysis .

- Nuclear Magnetic Resonance (NMR): Used to determine the position and linkage sequence of glycosyl residues .

Influence of Acetylation

Acetylation is a critical structural feature of this compound, influencing its physical and biological properties .

- Impact on Physical Properties: Acetylation enhances viscosity and thermal stability due to the stability of acetyl and hydroxyl groups .

- Role in Biological Activity: Acetyl groups are crucial for this compound's bioactivity, affecting its topological structure and physical properties. Deacetylation reduces its inductive activity on cell proliferation .

- Immunostimulatory Activity: Higher acetylation, along with shorter chains and fewer branches, promotes immunostimulatory activity .

Chemical Reactions and Modifications

This compound can undergo several chemical reactions that modify its structure and properties:

- Hydrolysis: this compound can be hydrolyzed using trifluoroacetic acid to break it down into its constituent monosaccharides, which can then be analyzed using HPLC, GC, or GC-MS .

- Acetylation and Deacetylation: These processes involve adding or removing acetyl groups, significantly affecting its physical and biological activities. Deacetylation, often achieved by treating with NaOH, alters water solubility, three-dimensional structure, and hydrophobicity .

- Reaction with Endo-(1→4)-β-D-mannanase: This enzymatic treatment cleaves the β-1,4-mannosidic linkages, yielding various mannose-containing fragments that can be analyzed to understand the polymer's structure .

Biological Activities and Mechanisms

This compound exhibits a range of biological activities, largely influenced by its chemical structure:

- Immunomodulation: this compound induces macrophages to secrete cytokines like interferon (IFN), tumor necrosis factor-α (TNF-α), and interleukins (IL-1), which are crucial in preventing viral infections. It also promotes the differentiation of immature dendritic cells .

- Anti-inflammatory Effects: this compound can modulate the inflammatory response by influencing the levels of cytokines and nitric oxide (NO). It has been shown to reduce the expression of IL-6 following irradiation, indicating protective effects .

- Wound Healing and Tissue Regeneration: The acetylated mannose in this compound aids in the regeneration of damaged tissues by promoting cell proliferation .

- Anti-tumor Activity: this compound has demonstrated anti-tumor effects by increasing tumor necrosis and prolonging host survival in animals with fibrosarcoma .

Extraction and Processing Effects

The method of extraction and processing can significantly affect this compound's structure and properties :

- Extraction Techniques: Various methods, such as water extraction and ethanol precipitation, are used to extract this compound from Aloe vera. The choice of method can affect the yield and purity of the extracted polysaccharide .

- Drying Methods: Different drying methods, such as freeze-drying, spray drying, and radiation zone drying, can affect the acetylation degree of this compound, which in turn influences its physical properties .

- Molecular Weight Variation: The molecular weight of this compound can vary based on the Aloe vera subspecies, geographical origin, and the extraction and processing techniques used .

This compound-based Biomaterials

This compound's properties make it suitable for various biomaterial applications :

科学研究应用

Biomedical Applications

Acemannan is recognized for its immunomodulatory , antiviral , antitumor , and tissue regeneration effects. Its applications in the biomedical field are diverse, particularly in tissue engineering and wound healing.

Tissue Regeneration and Wound Healing

- Bone Tissue Engineering : this compound has been utilized in bone tissue engineering, promoting osteogenesis and enhancing bone repair processes. Studies indicate that this compound can stimulate the proliferation of osteoblasts, essential for bone formation .

- Soft Tissue Repair : Clinical reports have highlighted this compound's efficacy in soft tissue repair, including its use in dental procedures to accelerate healing post-surgery .

- Wound Healing : this compound has shown promise in accelerating wound healing through mechanisms such as promoting epithelialization and reducing inflammation. A combination of this compound with other compounds like chitosan has been reported to enhance wound closure rates significantly .

Cancer Treatment

Research indicates that this compound exhibits potential in cancer management. Studies have demonstrated its ability to enhance immune response against tumors and its synergistic effects with chemotherapy agents without causing toxicity . Notably, this compound has been investigated for its role in reducing symptoms associated with HIV/AIDS, providing supportive care alongside antiretroviral treatments .

Pharmacological Effects

The pharmacodynamics of this compound are well-documented, showcasing its therapeutic effects across various applications:

- Topical Applications : this compound's topical formulations have been effective in treating skin conditions and promoting healing from dermatological procedures. Its mechanism includes enhancing granular tissue formation and modulating inflammatory responses .

- Oral Consumption : When ingested, this compound contributes to gastrointestinal health by promoting epithelialization in the intestines and potentially aiding in conditions such as ulcerative colitis .

Clinical Trials

Several clinical trials have evaluated the efficacy of this compound:

- A study involving patients with ulcerative colitis showed that oral administration of aloe vera gel containing this compound led to significant clinical improvements compared to placebo .

- Another trial focused on post-surgical patients demonstrated faster recovery times when treated with this compound-infused dressings, highlighting its role in postoperative care .

Veterinary Applications

This compound is also used in veterinary medicine, particularly for treating fibrosarcoma in dogs and cats. Injectable formulations have shown promising results in managing tumor growth while enhancing the quality of life for affected animals .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

作用机制

乙酰甘露聚糖的作用可能涉及与免疫反应调节相关的分子靶点 和途径 ,但确切机制需要进一步探索。

相似化合物的比较

虽然乙酰甘露聚糖的独特性在于其芦荟来源,但其他多糖如透明质酸 和硫酸软骨素 在结构上具有相似性。

属性

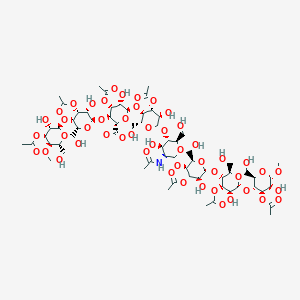

IUPAC Name |

(2S,3S,4R,5S,6S)-6-[(2R,3R,4R,5S,6R)-6-[(2R,3S,4R,5S,6R)-5-acetamido-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6S)-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[(2R,3S,4R,5R,6R)-4-acetyloxy-5-[(2R,3S,4R,5R,6R)-4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1/t26-,27-,28-,29-,30-,31-,32-,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,59-,60+,61-,62-,63-,64-,65-,66+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYXESIZZFUVRD-UVSAJTFZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OC(=O)C)O)O[C@@H]3[C@H](O[C@@H]([C@H]([C@H]3OC(=O)C)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4OC(=O)C)O)OC)CO)CO)CO)CO)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H100NO49- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1691.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110042-95-0 | |

| Record name | Acemannan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110042950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Galacto-β-D-mannan, (1.fwdarw.4),(1.fwdarw.6)-, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。